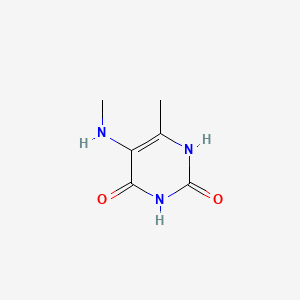

6-Methyl-5-(methylamino)uracil

Description

Contextualization within Uracil (B121893) Chemical Space and Pyrimidine (B1678525) Derivatives

Uracil is a fundamental pyrimidine derivative and one of the four nucleobases found in ribonucleic acid (RNA). medchemexpress.comwikipedia.org Pyrimidines, which are aromatic heterocyclic organic compounds, form a critical class of molecules that includes the nucleobases cytosine, thymine (B56734), and uracil. mdpi.comwikipedia.org The "uracil chemical space" encompasses a vast array of derivatives where the core uracil structure is modified at various positions, primarily at the N-1, N-3, C-5, and C-6 positions of the pyrimidine ring. mdpi.com These modifications give rise to a diverse library of compounds with a wide spectrum of biological activities. rsc.org

6-Methyl-5-(methylamino)uracil fits within this chemical space as a disubstituted uracil. The presence of a methyl group at the C-6 position and a methylamino group at the C-5 position distinguishes it from the parent uracil molecule and other uracil derivatives. These substitutions significantly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby shaping its chemical reactivity and biological function. The exploration of such substituted uracil derivatives is a vibrant area of research, driven by the quest for novel therapeutic agents and biochemical tools. mdpi.comresearchtrends.net

Significance of Methylamino Substitution on Uracil Scaffolds in Molecular Systems

The introduction of a methylamino group at the C-5 position of the uracil ring is a key structural feature that imparts specific characteristics to the molecule. This substitution can profoundly affect the molecule's ability to interact with biological targets such as enzymes and nucleic acids. chemimpex.com The amino group can act as a hydrogen bond donor, which is a critical factor in molecular recognition processes within biological systems. rsc.org

Furthermore, the methylamino group can influence the electronic distribution within the pyrimidine ring, potentially altering its reactivity and susceptibility to enzymatic modification. In the context of drug design, such substitutions are often employed to enhance the binding affinity of a molecule to its target, improve its pharmacokinetic properties, or modulate its metabolic stability. Research on various amino-substituted uracil derivatives has demonstrated their potential in a range of applications, from antiviral to anticancer therapies. chemimpex.comontosight.ai

Scope and Research Trajectories for 6-Methyl-5-(methylamino)uracil

The research applications of 6-Methyl-5-(methylamino)uracil and its closely related analogues are diverse. A significant area of investigation involves its use as a chemical intermediate in the synthesis of more complex molecules, including pharmaceutical agents. chemimpex.comgoogle.com For instance, derivatives of 6-methyluracil (B20015) are used in the preparation of medical intermediates for drugs targeting conditions like endometriosis. google.com

In biochemical research, substituted uracils are valuable tools for studying nucleic acid metabolism and the function of enzymes involved in these pathways. chemimpex.com They can act as probes to elucidate enzyme mechanisms or as inhibitors of specific enzymatic reactions. The structural similarity of these analogues to natural nucleobases allows them to interact with the active sites of enzymes, providing insights into structure-activity relationships. ontosight.ai Current research continues to explore the potential of 6-Methyl-5-(methylamino)uracil and similar compounds in the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. chemimpex.comontosight.ai

Historical Perspectives on Related Uracil Analogues in Academic Inquiry

The scientific exploration of uracil and its analogues has a rich history dating back to the late 19th century. wikipedia.orgorgsyn.org The synthesis of 6-methyluracil was first described by Behrend in 1885. orgsyn.org Since then, a vast number of uracil derivatives have been synthesized and their properties investigated. The initial focus was on understanding the fundamental chemistry and biological roles of these compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-5-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7-2)5(10)9-6(11)8-3/h7H,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRCZVZMOAAFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221560 | |

| Record name | 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-34-1 | |

| Record name | 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55476-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 5 Methylamino Uracil and Advanced Derivatives

Direct Synthetic Routes to 6-Methyl-5-(methylamino)uracil

Direct synthetic routes aim to construct the target molecule in a few steps, often by modifying a pre-formed uracil (B121893) ring. These methods are valued for their efficiency and convergence.

Amination Strategies for Substituted Uracil Precursors

A primary strategy for synthesizing 6-methyl-5-(methylamino)uracil involves the introduction of the methylamino group at the C5 position of a suitable 6-methyluracil (B20015) precursor. This is typically achieved through nucleophilic substitution of a leaving group at the C5 position.

One of the most common precursors for this approach is a 5-halo-6-methyluracil, such as 5-bromo-6-methyluracil (B78055). The halogen atom at the C5 position activates the ring for nucleophilic attack by an amine. The reaction of 5-bromo-6-aminouracil derivatives with methylamine (B109427) has been shown to effectively replace the bromine atom with an amino group. juniperpublishers.com This method is advantageous due to the accessibility of halogenated uracil precursors. The general synthesis of 6-aminouracil (B15529) derivatives often starts from the condensation of substituted urea (B33335) with cyanoacetic ether. juniperpublishers.com Subsequent halogenation, typically with bromine in acetic acid, yields the 5-bromo intermediate. juniperpublishers.com

Another viable, though less direct, pathway is through the reduction of a 5-nitro-6-methyluracil (B14207) precursor. The nitro group can be introduced at the C5 position via nitration of 6-methyluracil. Subsequent reduction of the nitro group to a primary amine (5-amino-6-methyluracil) yields a key intermediate. This primary amine can then be selectively methylated to afford the final product. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride.

Ring-Closing Reactions Incorporating Methylamino Moieties

Ring-closing or cyclization reactions are fundamental to the synthesis of heterocyclic compounds like uracil. The classical synthesis of 6-methyluracil involves the condensation and cyclization of urea with ethyl acetoacetate (B1235776). orgsyn.org

Theoretically, a direct synthesis of 6-methyl-5-(methylamino)uracil could be envisioned by utilizing a precursor that already contains the methylamino moiety. This would involve the cyclization of a suitably substituted acyclic building block. For instance, a reaction could be designed starting from a substituted urea and a β-keto ester that incorporates a protected methylamino group at the α-position. However, specific examples of this direct ring-closing approach to form 6-methyl-5-(methylamino)uracil are not widely reported in the literature, suggesting that the modification of a pre-existing uracil ring is often more synthetically feasible. General strategies for forming nitrogen-containing heterocycles through ring-closing metathesis (RCM) are well-developed but are more commonly applied to different classes of compounds. nih.govbohrium.com

Precursor Chemistry and Building Block Derivatization

The synthesis of complex molecules often relies on the strategic derivatization of key precursors or building blocks. For 6-methyl-5-(methylamino)uracil, intermediates like 5-formyluracils and diaminouracils are of significant importance.

Exploitation of 5-Halomethyl- and 5-Formyluracil Intermediates

The 5-formyl group is a versatile functional handle in uracil chemistry. 5-Formyl-6-methyluracil can serve as a key precursor to the target molecule via reductive amination. In this two-step, one-pot process, the 5-formyl group first reacts with methylamine to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired 5-(methylamino) group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method is widely used in organic synthesis for its efficiency and the commercial availability of the necessary reagents. While the literature on 5-formyluracils describes their use in generating other derivatives, the reductive amination pathway represents a highly plausible route to 6-methyl-5-(methylamino)uracil. conicet.gov.ar

The use of a 5-halomethyl group is less direct for this specific target. Reaction of a 5-(chloromethyl)- or 5-(bromomethyl)-6-methyluracil with methylamine would lead to the formation of 5-((methylamino)methyl)-6-methyluracil, a homolog of the desired product.

Condensation Pathways Involving Diaminouracil Derivatives

An alternative synthetic strategy begins with a uracil ring that is aminated at both the C5 and C6 positions. 5,6-Diaminouracil (B14702) and its N-alkylated derivatives are valuable precursors for a wide range of heterocyclic compounds, including xanthines. frontiersin.org

For the synthesis of 6-methyl-5-(methylamino)uracil, the starting material would be 5,6-diamino-1-methyluracil (B49278) (or a related derivative if N1 or N3 is substituted). The synthesis of these diaminouracils often proceeds from 6-aminouracils, which are first nitrosated at the C5 position and then reduced to the diamine.

With the 5,6-diaminouracil precursor in hand, the challenge becomes the selective methylation of the C5-amino group without over-methylation or methylation of the C6-amino group. This selective N-methylation can be a complex task due to the similar reactivity of the two amino groups. The reaction conditions, including the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), solvent, and base, would need to be carefully optimized to favor the formation of the desired 5-methylamino product. Protecting group strategies might also be employed to temporarily block the C6-amino group, allowing for clean methylation at C5, followed by deprotection.

Catalytic Approaches in 6-Methyl-5-(methylamino)uracil Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches are applicable to the synthesis of 6-methyl-5-(methylamino)uracil.

A prominent catalytic method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an amine with an aryl or vinyl halide (or triflate). In this context, 5-bromo-6-methyluracil could be coupled with methylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This approach is powerful for its broad substrate scope and functional group tolerance.

Another key catalytic step is the hydrogenation of a 5-nitro-6-methyluracil precursor, as mentioned in section 2.1.1. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for reducing the nitro group to a primary amine, which can then be further functionalized.

More recent innovations in catalysis include phosphorus-based catalysts for reductive C-N coupling. For example, a P(III)/P(V) catalytic cycle has been used for the methylamination of arylboronic acids using nitromethane (B149229) as a methylamine surrogate. nih.gov While not yet applied directly to uracil substrates, such novel catalytic systems could potentially be adapted for the synthesis of 6-methyl-5-(methylamino)uracil from a corresponding 6-methyluracil-5-boronic acid precursor, offering a new avenue for its construction.

Transition Metal-Mediated Transformations

The formation of a carbon-nitrogen bond at the C5 position of the uracil ring is a key step in the synthesis of 6-Methyl-5-(methylamino)uracil. Transition metal catalysis, particularly with palladium and copper, offers powerful tools for achieving this transformation efficiently.

Palladium-Catalyzed Amination: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for forming C-N bonds. While direct application on 6-methyluracil can be challenging, the strategy is typically applied to a halogenated precursor, such as 5-bromo-6-methyluracil. The general approach involves the reaction of the halo-uracil with methylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Recent advancements have introduced highly effective palladium precatalysts that are robust and tolerate a wide range of functional groups. For instance, systems using palladium precatalysts in combination with bulky biarylphosphine ligands (e.g., tBuBrettPhos) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) have proven effective for the amination of various challenging heterocyclic halides. mit.edumit.edu These conditions are mild and facilitate rapid catalyst activation, which is crucial when dealing with substrates like pyrimidines that can potentially inhibit the catalyst. mit.edu The reaction is highly selective for the halogenated position, ensuring that amination occurs specifically at C5.

Copper-Catalyzed Amination: Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods. Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, can be used to couple aryl halides with amines. More contemporary methods involve direct C-H amination, where a C-H bond is functionalized directly, bypassing the need for a halogenated precursor. rsc.orgnih.gov For pyrimidine (B1678525) systems, a copper(II) catalyst with an appropriate oxidant can promote selective amination. researchgate.net For example, a novel method for the direct amination of N-benzoyl cytosine using a copper(II) catalyst and tert-butyl hydroperoxide has been developed, demonstrating the potential for C-N bond formation on the pyrimidine core. researchgate.net

Table 1: Representative Conditions for Transition Metal-Catalyzed Amination of Heterocyclic Halides

| Catalyst System | Substrate | Amine | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Pd Precatalyst / tBuBrettPhos | 4-Bromo-1H-imidazole | Aniline | LiHMDS | THF | Good to Excellent | mit.edu |

| Pd Precatalyst / L1 | 5-Bromo-7-azaindole | Morpholine | LiHMDS | THF | >95% | mit.edu |

| CuI / Oxalamide Ligand | 2-Phenylpyridine (C-H Amination) | Pyrrolidine | K₂CO₃ | Dichloroethane | High | nih.gov |

Lewis Acid Catalysis in Uracil Derivatization

Lewis acids play a crucial role in activating the pyrimidine ring, which is generally electron-deficient, towards nucleophilic attack. This activation is essential for introducing substituents at specific positions.

In the context of synthesizing 5-substituted uracils, a Lewis or Brønsted acid can protonate a carbonyl oxygen of the uracil ring. acs.org This protonation increases the electrophilicity of the C5-C6 double bond, making it more susceptible to attack by nucleophiles. For instance, the intramolecular Michael addition of a 5'-hydroxyl group onto the uracil ring in uridine (B1682114) derivatives has been shown to require acid catalysis. acs.org This principle can be extended to intermolecular reactions. By activating 6-methyluracil with a suitable Lewis acid (e.g., ZnCl₂, AlCl₃, or a lanthanide triflate), the addition of a weak nucleophile like methylamine across the C5-C6 bond could be facilitated. The subsequent tautomerization and oxidation would lead to the desired 5-(methylamino) product.

While direct Lewis acid-catalyzed amination at the C5 position of uracil is not widely documented, their use in related pyrimidine syntheses, such as the Biginelli reaction, is common. acs.org In these cases, the Lewis acid activates a carbonyl component, facilitating the multi-component condensation that forms the pyrimidine ring. This established role in pyrimidine chemistry underscores the potential for Lewis acids to be employed in post-synthesis derivatization strategies.

Regioselective Synthesis and Stereochemical Control

Achieving the desired 5,6-disubstituted pattern of 6-Methyl-5-(methylamino)uracil requires precise control over the reaction regioselectivity. The electronic properties of the uracil ring inherently favor certain positions for either electrophilic or nucleophilic attack, but synthetic strategies are needed to direct functionalization to the desired atoms.

Directed Functionalization at C5 and C6 Positions

The C5 and C6 positions of the uracil ring have distinct electronic characters. The C6 position is more electrophilic and susceptible to attack by nucleophiles, while the C5 position is more nucleophilic and typically reacts with electrophiles. researchgate.net

A powerful strategy for directed functionalization involves the use of N-protected uracil derivatives in transition metal-catalyzed C-H activation reactions. Research has shown that by selecting the appropriate metal catalyst, one can selectively functionalize either the C5 or C6 position. For example, in the direct C-H arylation of 1,3-dibenzyluracil:

Palladium catalysis in the absence of a copper co-catalyst preferentially directs arylation to the C5 position . acs.orgacs.org

The addition of Copper(I) iodide (CuI) to the palladium-catalyzed reaction reverses the regioselectivity, leading to preferential arylation at the C6 position . acs.orgacs.org

This switch in regioselectivity provides a robust method for controlling the substitution pattern. Another critical strategy for C5 functionalization is to first introduce an activating group at this position. Halogenation, particularly bromination with Br₂ in acetic acid, readily installs a bromine atom at C5, creating an electrophilic center ripe for nucleophilic substitution. researchgate.net

An alternative to halogenation is the introduction of a sulfonyl group. An efficient synthesis of 5-sulfone-substituted uracils has been developed, which can serve as versatile intermediates. nih.gov For instance, 6-methyluracil can be treated with chlorosulfonic acid to produce 6-methyluracil-5-sulfonyl chloride. This intermediate is highly activated towards nucleophilic substitution, and reaction with methylamine would be expected to yield the target compound, 6-Methyl-5-(methylamino)uracil, with high regioselectivity.

Table 2: Catalyst-Controlled Regioselective C-H Arylation of 1,3-Dibenzyluracil

| Catalyst System | Base | Temperature | Major Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Cs₂CO₃ | 160 °C | C5-Arylation | acs.org |

| Pd(OAc)₂ / CuI | Cs₂CO₃ | 160 °C | C6-Arylation | acs.org |

Control of Substitution Patterns on the Pyrimidine Ring

The synthesis of a polysubstituted pyrimidine like 6-Methyl-5-(methylamino)uracil is generally achieved through a stepwise approach rather than a one-pot cyclization of pre-functionalized precursors. The control of the substitution pattern relies on the sequential and regioselective introduction of each functional group.

A logical and common synthetic route would proceed as follows:

Formation of the Core Ring: The synthesis begins with the construction of the 6-methyluracil ring. A well-established method is the condensation of ethyl acetoacetate with urea, typically under acidic conditions, followed by cyclization induced by a base. orgsyn.org This reliably places the methyl group at the C6 position.

Activation of the C5 Position: With the 6-methyluracil core established, the next step is to activate the C5 position for C-N bond formation. As discussed, this is most commonly achieved by electrophilic halogenation (e.g., creating 5-bromo-6-methyluracil nih.gov) or sulfonation (creating 6-methyluracil-5-sulfonyl chloride). This step is highly regioselective for the C5 position due to the electronic nature of the ring.

Nucleophilic Substitution: The final step is the introduction of the methylamino group. The activated 5-halo or 5-sulfonyl-6-methyluracil is subjected to nucleophilic aromatic substitution (SNAr) with methylamine. libretexts.org The strong electron-withdrawing nature of the two carbonyl groups in the ring facilitates this substitution, allowing the methylamino group to displace the halide or sulfonate leaving group, thus completing the synthesis of 6-Methyl-5-(methylamino)uracil.

This stepwise strategy, leveraging the inherent reactivity of the uracil ring and augmenting it with modern catalytic methods, provides excellent control over the final substitution pattern, ensuring the production of the desired isomer.

Chemical Reactivity and Transformation Mechanisms of 6 Methyl 5 Methylamino Uracil

Oxidation-Reduction Chemistry of the Methylamino Group

The methylamino substituent at the C5 position is a key determinant of the molecule's redox properties, rendering it susceptible to oxidation and conferring significant antioxidant capabilities.

While direct studies on 6-Methyl-5-(methylamino)uracil are limited, extensive research on the closely related analog, 5-amino-6-methyluracil, provides significant insight into its interaction with peroxyl radicals. Computational studies on the reaction of 5-amino-6-methyluracil with isopropyl peroxyl radicals (i-PrOO•) have shown that the primary site of attack is the amino group at the C5 position. The mechanism proceeds via a hydrogen atom transfer (HAT) from the N-H bond of the amino group to the peroxyl radical.

The activation barrier for the peroxyl radical attack on the (C5)N-H bond of 5-amino-6-uracil has been calculated to be as low as 5.8 kJ/mol, indicating a very rapid reaction. iaea.org This suggests that the amino moiety is the principal site responsible for the molecule's inhibition activity against radical-chain oxidation. iaea.org For 6-Methyl-5-(methylamino)uracil, a similar mechanism is expected, involving the abstraction of the hydrogen atom from the methylamino group's N-H bond. The mechanism of oxidation is generally understood to involve the nucleophilic attack of the amine's lone pair on an electrophilic peroxo-oxygen. researchgate.net Studies on the oxidation of N-methylaniline, a structural analog for the methylamino group on an aromatic ring, confirm that the reaction pathway often involves a rate-limiting attack of the oxidant on the nitrogen of the amino group. researchgate.netasianpubs.org

The ability to readily donate a hydrogen atom from its methylamino group underlies the antioxidant properties of 6-Methyl-5-(methylamino)uracil. Research has established 5-amino-6-methyluracil as a promising pyrimidine (B1678525) antioxidant capable of inhibiting lipid peroxidation. researchgate.net This activity is quantified by the rate constant of its reaction with peroxyl radicals.

In a model system studying the radical-chain oxidation of 1,4-dioxane (B91453), the rate constant (k7) for the reaction of 5-amino-6-methyluracil with 1,4-dioxane peroxyl radicals was measured at 333 K. iaea.org The presence of methyl substituents on the uracil (B121893) ring and the amino group influences this rate constant. The primary radical scavenging pathway involves the transfer of a hydrogen atom from the exocyclic amino group to a chain-propagating peroxyl radical (ROO•), which terminates the oxidation chain reaction. This generates a stabilized uracil-centered radical that is less reactive and unable to propagate the chain.

| Reactant | Radical Source | Temperature (K) | Rate Constant (k7) (L mol⁻¹ s⁻¹) |

| 5-amino-6-methyluracil | 1,4-dioxane peroxyl radical | 333 | (5.6 ± 1.8) × 10⁵ |

Data sourced from a study on the quantitative antiradical activity of 5-amino-6-methyluracil. iaea.org

Nucleophilic and Electrophilic Reactivity Profiles

The pyrimidine core, substituted with both electron-donating (methyl, methylamino) and electron-withdrawing (carbonyl) groups, exhibits a complex reactivity profile, enabling it to react with both nucleophiles and electrophiles.

The uracil ring is generally susceptible to electrophilic attack, particularly at the C5 position. nih.govwikipedia.org However, in 6-Methyl-5-(methylamino)uracil, this position is already occupied. The strong electron-donating nature of the methylamino group makes it the most probable site for reaction with electrophiles.

An example of electrophilic substitution on the parent 6-methyluracil (B20015) ring is nitration. The conversion of 6-methyluracil to 5-nitro-6-methyluracil (B14207) is achieved through electrophilic nitration, which introduces a nitro group at the C5 position. mdpi.com This demonstrates the inherent reactivity of the C5 position before it is substituted with the methylamino group.

The nitrogen atom of the methylamino group is nucleophilic and represents a primary site for electrophilic attack. This reactivity is well-documented for analogous 5-aminouracil (B160950) derivatives. For example, 5-aminouracil readily reacts with trifluoroacetic anhydride (B1165640) in an acylation reaction to form 5-(N-trifluoromethylcarboxy)aminouracil. nih.gov A similar reaction is expected for 6-Methyl-5-(methylamino)uracil, where electrophiles such as acyl halides or anhydrides would attack the nitrogen of the methylamino group to form the corresponding N-acyl derivative.

Furthermore, 5-aminouracil derivatives can react with aldehydes and other carbonyl compounds to form unstable Schiff bases, which are key intermediates in various biological and synthetic pathways. nih.gov The reaction of 6-Methyl-5-(methylamino)uracil with an electrophile (E+) would proceed via the attack of the nitrogen lone pair on the electrophile, leading to a new N-E bond.

Cyclization and Rearrangement Reactions

The arrangement of functional groups in 6-Methyl-5-(methylamino)uracil makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Aminouracil derivatives are versatile building blocks in synthetic organic chemistry. nih.govresearchgate.net Specifically, 6-aminouracils are frequently used to construct a wide variety of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, through multicomponent reactions. researchgate.net In these reactions, the 6-amino group and the N1 or N3 position of the uracil ring act as nucleophiles, reacting with bifunctional electrophiles to close a new ring onto the pyrimidine scaffold.

For 6-Methyl-5-(methylamino)uracil, a plausible cyclization pathway involves the reaction of the 5-methylamino group with an appropriate electrophile. For instance, reaction with a β-keto ester could lead to the formation of a new pyridine (B92270) ring fused between the C5 and C6 positions of the uracil core. The reaction of 5,6-diaminouracil (B14702) derivatives with various dicarbonyl compounds to form fused pyrazine (B50134) or pteridine (B1203161) systems is well-established, suggesting that 6-Methyl-5-(methylamino)uracil could undergo similar transformations if the 6-methyl group is first converted into a reactive functional group. researchgate.netacs.org

Rearrangement reactions for this specific class of compounds are not widely reported in the literature. The stability of the pyrimidine ring system generally disfavors skeletal rearrangements under common reaction conditions.

Formation of Fused Heterocyclic Systems (e.g., Xanthines, Uric Acids)

6-Methyl-5-(methylamino)uracil is a valuable precursor for synthesizing fused heterocyclic systems, particularly xanthine (B1682287) derivatives. This transformation typically involves the addition of a one-carbon unit to form the imidazole (B134444) ring fused to the pyrimidine core of the uracil.

A common method for this conversion is the reaction of 6-methyl-5-(methylamino)uracil with formic acid or its derivatives. For example, heating 6-methyl-5-(methylamino)uracil with a mixture of formic acid and acetic anhydride can lead to the formation of xanthine structures. The general mechanism involves the formylation of the 5-methylamino group, followed by intramolecular cyclization and dehydration to yield the fused imidazole ring. The reaction with formamide (B127407) is another viable route to xanthine derivatives. researchgate.net

Furthermore, the reactivity of 5,6-diaminouracil derivatives, which are structurally related to 6-methyl-5-(methylamino)uracil, highlights the potential of the adjacent amino groups to participate in the construction of the purine (B94841) ring system. For instance, the reaction of 5,6-diaminouracils with reagents like urea (B33335) can lead to the formation of uric acid. researchgate.net Similarly, nitrosation of 6-aminouracils followed by reaction with arylideneanilines can yield new xanthine derivatives. scirp.org

Intramolecular Cyclocondensations Involving Adjacent Functionalities

The proximity of the 5-methylamino and 6-methyl groups on the uracil ring allows for intramolecular cyclocondensation reactions under specific conditions, leading to the formation of novel polycyclic heterocyclic compounds. nih.govnih.gov

For instance, the oxidation of the 6-methyl group to a more reactive functional group like a carboxylic acid or an aldehyde could set the stage for an intramolecular cyclization with the adjacent 5-methylamino group. This would result in a new ring fused to the uracil core. While detailed research on this specific intramolecular cyclocondensation of 6-methyl-5-(methylamino)uracil is not extensively documented, the fundamental principles of organic synthesis support this potential reactivity. The functionalization of the methyl group on the uracil ring is a known strategy for synthesizing more complex molecules.

Acid-Base Equilibria and Tautomerism

The acid-base properties and the existence of various tautomeric forms are crucial for understanding the chemical and biological behavior of 6-methyl-5-(methylamino)uracil.

Determination of pKa Values and Protonation States

The pKa values of 6-methyl-5-(methylamino)uracil determine its ionization state at different pH levels. The uracil ring has two amide-like nitrogen atoms (N1 and N3) that can be deprotonated, and the 5-methylamino group has a basic nitrogen atom that can be protonated.

The N1-H and N3-H protons of the uracil ring are acidic. For uracil itself, the pKa for the first deprotonation (usually at N1) is around 9.33. researchgate.net The presence of electron-donating groups, such as the methyl and methylamino groups in 6-methyl-5-(methylamino)uracil, is expected to slightly increase these pKa values, making the protons less acidic compared to unsubstituted uracil. For example, the pKa of 6-methyluracil is 9.55. researchgate.net Theoretical calculations for a related compound, 6-amino-1-methyl-5-(methylamino)uracil, predict a pKa of 9.37. chemicalbook.com

The 5-methylamino group is basic and will be protonated in acidic conditions. The pKa for the protonation of this group is expected to be in the typical range for arylamines, influenced by the electronic effects of the uracil ring.

| Functional Group | Predicted pKa |

| N1-H | ~9-10 |

| N3-H | >10 |

| 5-NHCH3 (protonated) | ~4-5 |

| Table built with data from general chemical principles and published pKa values for related compounds. |

Spectroscopic Investigation of Tautomeric Forms

Tautomerism is a significant aspect of the chemistry of uracil and its derivatives. For 6-methyl-5-(methylamino)uracil, several tautomeric forms are possible, primarily involving lactam-lactim and amine-imine interchanges.

The diketo (lactam) form is generally the most stable and predominant tautomer in both the solid state and in neutral aqueous solutions, which is consistent with other uracil derivatives. nih.gov However, the lactim and imine tautomers can exist in equilibrium, and their relative populations can be affected by factors such as solvent, temperature, and pH.

Spectroscopic methods are essential for studying these tautomeric equilibria:

UV-Vis Spectroscopy : The maximum absorption wavelength (λmax) in the UV-Vis spectrum is sensitive to the tautomeric form. The lactam form typically absorbs at a shorter wavelength than the lactim form. Changes in λmax with varying pH can indicate shifts in the predominant tautomeric and protonation states.

NMR Spectroscopy : 1H and 13C NMR spectroscopy are powerful techniques for identifying the dominant tautomer in solution. The chemical shifts of the ring protons and carbons, as well as the N-H and C=O signals, are distinct for each tautomer. The presence of signals corresponding to N-H protons and carbonyl carbons confirms the lactam form.

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. The lactam form will exhibit strong, characteristic absorption bands for C=O stretching vibrations (typically in the 1650-1750 cm⁻¹ range) and N-H stretching vibrations. The lactim form would show O-H stretching bands instead.

| Spectroscopic Technique | Key Feature | Expected Observation for Dominant Tautomer (Diketo-amine form) |

| 1H NMR | N-H protons | Signals for N1-H, N3-H, and 5-NHCH3 |

| 13C NMR | Carbonyl carbons | Resonances for C2=O and C4=O |

| IR Spectroscopy | C=O stretch | Strong absorption bands around 1650-1750 cm⁻¹ |

| Table constructed based on general principles of spectroscopy and data for analogous compounds. |

Advanced Structural Elucidation and Conformational Analysis of 6 Methyl 5 Methylamino Uracil

X-ray Crystallography for Solid-State Conformation and Packing

No crystallographic data for 6-Methyl-5-(methylamino)uracil could be located. Consequently, information regarding its solid-state conformation, crystal packing, and intermolecular interactions is unavailable.

Polymorphism and Crystal Engineering Studies

There are no published studies on the polymorphism of 6-Methyl-5-(methylamino)uracil. Research on related compounds like 6-methyluracil (B20015) has identified multiple polymorphic forms, which were characterized using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) nih.govjppres.comrsc.orgnih.gov. However, similar investigations for 6-Methyl-5-(methylamino)uracil have not been reported.

Intermolecular Interactions in Crystalline Networks

Without crystal structure data, the network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystalline lattice of 6-Methyl-5-(methylamino)uracil cannot be determined. In contrast, the crystal structure of other uracil (B121893) derivatives has been analyzed to understand the intricate hydrogen-bonding networks that dictate their supramolecular assembly nih.govresearchgate.net.

Solution-State Structural Characterization via Advanced NMR Spectroscopy

Detailed solution-state structural characterization of 6-Methyl-5-(methylamino)uracil using advanced Nuclear Magnetic Resonance (NMR) spectroscopy is not described in the available literature. While basic NMR data for various substituted uracils are documented, in-depth studies on this specific compound are absent .

Multidimensional NMR for Complete Spectral Assignment

Complete assignment of the ¹H and ¹³C NMR spectra of 6-Methyl-5-(methylamino)uracil through multidimensional NMR techniques like COSY, HSQC, and HMBC has not been published. Such assignments are crucial for unambiguous confirmation of the chemical structure.

Conformational Dynamics and Exchange Processes

There is no information regarding the conformational dynamics and potential exchange processes of the methylamino group or the uracil ring in solution for 6-Methyl-5-(methylamino)uracil. Techniques such as variable-temperature NMR or relaxation dispersion studies, which are used to investigate such dynamic phenomena, have not been applied to this compound in any published research found.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

While the molecular formula of a related compound, 6-Amino-1-methyl-5-(methylamino)uracil, is available, detailed mass spectrometry data, including fragmentation pathways for 6-Methyl-5-(methylamino)uracil, is not documented. The molecular weight of 6-Amino-1-methyl-5-(methylamino)uracil is reported as 170.17 g/mol , corresponding to the molecular formula C₆H₁₀N₄O₂ chemicalbook.com. However, this is a different isomer from the requested compound. Elucidation of fragmentation patterns through techniques like collision-induced dissociation (CID) is essential for structural confirmation and has been performed on other uracil derivatives, but not on 6-Methyl-5-(methylamino)uracil.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 6-Methyl-5-(methylamino)uracil, with the chemical formula C₆H₉N₃O₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise mass is a fundamental physical constant of the molecule.

Table 1: Theoretical Isotopic Mass Calculation for 6-Methyl-5-(methylamino)uracil (C₆H₉N₃O₂)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 155.069477 |

Experimental determination via HRMS would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

Fragmentation Analysis for Structural Elucidation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides detailed structural information through controlled fragmentation of the parent molecule. The fragmentation pattern of 6-Methyl-5-(methylamino)uracil is characteristic of substituted uracil derivatives. rsc.org The analysis of these fragments helps to piece together the molecular structure, confirming the positions of the methyl and methylamino substituents.

The fragmentation of uracil itself typically involves characteristic losses that can be extrapolated to its derivatives. researchgate.net For 6-Methyl-5-(methylamino)uracil, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several pathways, including:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds.

Cleavage of the methylamino group: Resulting in the loss of •CH₃NH or related fragments.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for the uracil ring, leading to the cleavage of the pyrimidine (B1678525) ring.

Loss of neutral molecules: Such as carbon monoxide (CO) or isocyanic acid (HNCO).

Table 2: Predicted Mass Spectrometry Fragmentation of 6-Methyl-5-(methylamino)uracil

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 155 | [C₆H₉N₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 140 | [C₅H₆N₃O₂]⁺ | Loss of methyl radical (•CH₃) from either C6 or N5 position |

| 126 | [C₅H₆N₂O₂]⁺ | Loss of the methylamino radical (•NHCH₃) |

| 112 | [C₅H₆N₂O₂]⁺ | Cleavage and rearrangement pathways |

| 69 | [C₃H₃NO]⁺ | Common fragment from uracil ring cleavage researchgate.net |

This predictable pattern allows for the structural confirmation of the molecule and its differentiation from other isomers.

Vibrational and Electronic Spectroscopy for Molecular Signature Analysis

Infrared and Raman Spectroscopy for Functional Group Identification

Key expected vibrational modes include:

N-H Stretching: The N-H bonds in the uracil ring (positions 1 and 3) and the secondary amine at position 5 will exhibit stretching vibrations, typically in the range of 3100-3400 cm⁻¹. Studies on similar molecules show N-H stretching vibrations appearing around 3200 cm⁻¹. ias.ac.in

C-H Stretching: The methyl groups attached to the ring and the nitrogen will show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹.

C=O Stretching: The two carbonyl groups (C=O) at positions 2 and 4 of the uracil ring are strong absorbers in the IR spectrum, typically found in the 1650-1750 cm⁻¹ region. In related substituted uracils, strong bands due to C=O stretching are observed around 1500 cm⁻¹. ias.ac.in

C=C and C=N Stretching: The double bond within the pyrimidine ring and C=N bonds will have stretching vibrations in the 1500-1650 cm⁻¹ region.

CH₃ Bending: The methyl groups will also display characteristic bending (scissoring and rocking) vibrations at lower wavenumbers.

Table 3: Characteristic Vibrational Frequencies for 6-Methyl-5-(methylamino)uracil

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (ring), Amine | 3100 - 3400 |

| C-H Stretch | Methyl (C-CH₃, N-CH₃) | 2850 - 3000 |

| C=O Stretch | Carbonyl (Amide) | 1650 - 1750 |

| C=C / C-N Stretch | Pyrimidine Ring | 1500 - 1650 |

| N-H Bend | Amine | 1550 - 1650 |

The combination of IR and Raman spectra provides a complementary and comprehensive vibrational fingerprint of the molecule.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The uracil ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the substituents on the ring.

The parent uracil molecule exhibits strong absorption due to π → π* transitions within the conjugated system. The introduction of substituents alters the electronic properties and, consequently, the absorption spectrum.

The methyl group at position 6 acts as a weak auxochrome, typically causing a slight bathochromic (red) shift.

The methylamino group at position 5, being an electron-donating group, is expected to have a more significant effect. Studies on 5-aminouracil (B160950) show that the amino group causes a considerable red-shift of the lowest energy absorption band compared to uracil. nih.govacs.org This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Therefore, 6-Methyl-5-(methylamino)uracil is expected to show characteristic absorption maxima in the UV region, shifted to longer wavelengths compared to unsubstituted uracil.

Table 4: Predicted Electronic Transitions for 6-Methyl-5-(methylamino)uracil

| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) |

|---|---|---|

| π → π* | Conjugated pyrimidine ring | 260 - 290 |

The precise λₘₐₓ would be determined experimentally and is a key parameter for the quantitative analysis and identification of the compound in solution.

Computational Chemistry and Theoretical Studies on 6 Methyl 5 Methylamino Uracil

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of computational chemistry, used to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is highly effective for calculating the ground state properties of molecules like 6-Methyl-5-(methylamino)uracil.

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Other calculated properties include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. Atomic charges and dipole moments can also be calculated to understand the molecule's polarity. While specific DFT studies on 6-Methyl-5-(methylamino)uracil are not prevalent in the literature, studies on related compounds like 6-methyluracil (B20015) and 5,6-diaminouracil (B14702) have utilized functionals such as B3LYP with basis sets like 6-31G* or 6-311+G** to successfully predict their structural and electronic properties.

Table 1: Illustrative Ground State Properties of 6-Methyl-5-(methylamino)uracil Calculated via DFT

This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-311+G* level of theory) would yield for the target molecule. The values are for illustrative purposes only.*

| Property | Representative Value | Unit |

| Total Energy | -588.7 | Hartrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 3.5 | Debye |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT may struggle.

Ab initio calculations are often used as a benchmark to validate results from less computationally expensive methods like DFT. For a molecule like 6-Methyl-5-(methylamino)uracil, MP2 calculations could provide a more refined understanding of electron correlation effects, which are crucial for accurately describing intermolecular interactions and reaction energies. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for chemical accuracy, capable of predicting energies to within 1 kcal/mol of experimental values. However, due to their significant computational cost, their application is often limited to smaller molecules or for single-point energy calculations on geometries optimized with other methods.

Transition State Analysis for Reaction Pathways

Understanding how a molecule reacts is fundamental to its application. Transition state (TS) analysis is a computational technique used to map out the pathway of a chemical reaction, identifying the high-energy transition state that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For 6-Methyl-5-(methylamino)uracil, TS analysis could be used to investigate various potential reactions, such as its synthesis, degradation, or metabolic transformations. Computational chemists locate the TS structure on the potential energy surface, which is a first-order saddle point (a maximum in one direction and a minimum in all others). This is confirmed by a vibrational frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By tracing this path downhill in both directions, the full reaction pathway, known as the Intrinsic Reaction Coordinate (IRC), can be mapped. Studies on related uracil (B121893) derivatives have successfully used DFT methods to analyze transition states for reactions like halogenation, providing detailed mechanistic insights. sigmaaldrich.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanics is excellent for describing the electronic properties of a single, static molecule, it is often too computationally intensive for simulating the dynamic behavior of a molecule over time, especially in the presence of solvent. For this, molecular dynamics (MD) simulations are employed. MD uses classical mechanics to simulate the motions of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Landscapes and Flexibility Assessment

Molecules are not rigid structures; they are flexible and can adopt various shapes or conformations. The methyl and methylamino groups on the uracil ring of 6-Methyl-5-(methylamino)uracil can rotate, leading to different spatial arrangements. An MD simulation can explore these different conformations by simulating the molecule's movements over nanoseconds or even microseconds.

The resulting trajectory provides a "movie" of the molecule's motion, from which a conformational landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). By identifying the low-energy regions on this map, researchers can determine the most stable and populated conformations of the molecule. This information is crucial as the biological activity or physical properties of a molecule can be highly dependent on its 3D shape. Conformational analysis on similar substituted uracils has shown that even small substituent changes can significantly alter the preferred geometry of the molecule. chemicalbook.com

Solvent Effects and Hydration Shell Dynamics

The behavior of a molecule can change dramatically in the presence of a solvent, such as water. MD simulations are particularly well-suited for studying these solvent effects explicitly. In a typical setup, the molecule of interest is placed in a box filled with thousands of solvent molecules (e.g., water), and their interactions are simulated over time.

This approach allows for the detailed study of the hydration shell—the layer of water molecules immediately surrounding the solute. Analysis of the simulation can reveal the structure and dynamics of this shell, for instance, by calculating radial distribution functions (RDFs) that show the probability of finding a water molecule at a certain distance from a specific atom in the solute. Hydrogen bonding between the solute and water molecules can be quantified, providing insight into the molecule's solubility and how it interacts with its aqueous environment. The polarity of the solvent has been shown to be very important for the stability and reactivity of uracil derivatives. sigmaaldrich.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are essential in medicinal chemistry and materials science for predicting the properties of new or untested compounds, thereby accelerating the design and discovery process. nih.gov

Prediction of Physicochemical Descriptors

QSPR models can predict a wide array of physicochemical descriptors for 6-Methyl-5-(methylamino)uracil. These descriptors are crucial for understanding the compound's behavior in various chemical and biological environments. Key descriptors include hydrophobicity (logP), aqueous solubility (logS), polar surface area (PSA), and various quantum-chemical descriptors.

While a specific QSPR model for 6-Methyl-5-(methylamino)uracil has not been detailed in the literature, models developed for diverse sets of drug-like compounds, including pyrimidine (B1678525) and uracil derivatives, can be utilized for prediction. mdpi.comnih.gov These models often employ a range of molecular descriptors calculated from the compound's 2D or 3D structure. The accuracy of these predictions depends on the applicability domain of the model and the similarity of the target compound to the training set. researchgate.net

Table 1: Predicted Physicochemical Descriptors for 6-Methyl-5-(methylamino)uracil

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 170.17 g/mol | Fundamental physical property. |

| XLogP3 | -1.5 | A measure of lipophilicity, indicating preference for lipid vs. aqueous environments. A negative value suggests higher hydrophilicity. |

| Polar Surface Area (PSA) | 75.4 Ų | Influences membrane permeability and solubility. |

| Hydrogen Bond Donors | 3 | Number of N-H or O-H bonds, crucial for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 4 | Number of N or O atoms, crucial for hydrogen bonding interactions. |

| Rotatable Bonds | 1 | Influences conformational flexibility. |

Note: The values in this table are estimations based on computational models and data for structurally similar compounds. nih.govchemicalbook.com

Correlations between Structural Features and Chemical Reactivity

QSPR can also establish correlations between a molecule's structural features and its chemical reactivity. For uracil derivatives, reactivity is often associated with their susceptibility to nucleophilic or electrophilic attack, as well as their potential to participate in various chemical reactions.

The electronic properties of 6-Methyl-5-(methylamino)uracil, governed by the interplay of the electron-donating methyl and methylamino groups and the electron-withdrawing uracil ring, are key determinants of its reactivity. The methyl group at the C6 position and the methylamino group at the C5 position are expected to increase the electron density of the pyrimidine ring, potentially influencing its sites of reaction.

Computational studies on substituted uracils have shown that the nature and position of substituents significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity. nih.gov For instance, electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The distribution of electrostatic potential on the molecular surface, another key descriptor, can highlight regions prone to electrophilic or nucleophilic attack. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine these properties and thus predict the most likely sites for chemical reactions. researchgate.net The tautomeric equilibrium of the uracil ring, which can be influenced by substitution, also plays a crucial role in its reactivity profile. nih.govtheses.czchemrxiv.org

Computational Studies of Intermolecular Interactions

The biological function and solid-state properties of molecules like 6-Methyl-5-(methylamino)uracil are dictated by their intermolecular interactions. Computational methods are instrumental in elucidating the nature and strength of these non-covalent forces.

Hydrogen Bonding Networks and Energetics

6-Methyl-5-(methylamino)uracil possesses multiple hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogen) sites, enabling it to form intricate hydrogen bonding networks. These interactions are fundamental to its crystal packing and its potential interactions with biological macromolecules.

Computational studies on uracil and its derivatives have extensively characterized the geometry and energetics of their hydrogen bonds. nih.gov The presence of the methyl and methylamino groups in 6-Methyl-5-(methylamino)uracil can influence the acidity of the N-H protons and the basicity of the carbonyl oxygens, thereby modulating the strength of the hydrogen bonds compared to unsubstituted uracil. DFT calculations can be used to optimize the geometry of dimers and larger clusters of the molecule, allowing for the calculation of interaction energies and the analysis of the electronic nature of the hydrogen bonds. Such studies on related pyrimidine systems have revealed the cooperative and anti-cooperative effects within hydrogen-bonded networks. acs.org

Table 2: Potential Hydrogen Bonding Interactions of 6-Methyl-5-(methylamino)uracil

| Donor | Acceptor | Type of Interaction |

| N1-H | C4=O (of another molecule) | Intermolecular Hydrogen Bond |

| N3-H | C2=O (of another molecule) | Intermolecular Hydrogen Bond |

| N5-H (methylamino) | N3 (of another molecule) | Intermolecular Hydrogen Bond |

| N1-H | Solvent (e.g., water) | Solute-Solvent Hydrogen Bond |

| N3-H | Solvent (e.g., water) | Solute-Solvent Hydrogen Bond |

| N5-H (methylamino) | Solvent (e.g., water) | Solute-Solvent Hydrogen Bond |

| Solvent (e.g., water) | C2=O | Solvent-Solute Hydrogen Bond |

| Solvent (e.g., water) | C4=O | Solvent-Solute Hydrogen Bond |

π-Stacking and Van der Waals Interactions

The aromatic pyrimidine ring of 6-Methyl-5-(methylamino)uracil allows it to participate in π-stacking interactions, which are crucial for the stability of nucleic acid structures and the packing of aromatic molecules in crystals. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent rings.

Host-Guest Chemistry Simulations

Host-guest chemistry involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule. Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are common hosts for a variety of guest molecules, including uracil derivatives. acs.org

Computational simulations, particularly molecular dynamics (MD), are powerful tools for studying the inclusion of guest molecules within cyclodextrin (B1172386) cavities. nih.gov These simulations can provide detailed information about the preferred orientation of the guest molecule, the thermodynamic stability of the complex (binding free energy), and the role of solvent molecules in the complexation process. nih.gov

For 6-Methyl-5-(methylamino)uracil, simulations could predict its ability to form a stable inclusion complex with different types of cyclodextrins (α, β, or γ). The hydrophobic methyl group and the aromatic ring would likely be encapsulated within the cyclodextrin cavity to minimize contact with the aqueous environment, while the more polar methylamino and carbonyl groups might interact with the hydrophilic rim of the cyclodextrin. Such studies are valuable for designing drug delivery systems with improved solubility and bioavailability. rsc.org

Molecular Interactions and Biochemical Role of 6 Methyl 5 Methylamino Uracil

Interactions with Enzyme Systems and Reaction Mechanisms

There is a lack of published research specifically investigating the interaction of 6-Methyl-5-(methylamino)uracil with enzyme systems.

No studies have been identified that document the binding of 6-Methyl-5-(methylamino)uracil to the uracil-metabolizing enzymes MnmE and MnmG. The MnmE/MnmG enzymatic complex is known to be involved in the modification of the wobble uridine (B1682114) in certain tRNAs, specifically in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). This process involves the addition of a methylaminomethyl group to the C5 position of uracil (B121893) within the tRNA molecule. While this pathway involves a similar chemical moiety (a methylamino group at the C5 position), the substrate is a uridine residue within a tRNA molecule, not the free nucleobase 6-Methyl-5-(methylamino)uracil.

Currently, there are no known or documented enzymatic conversion pathways for which 6-Methyl-5-(methylamino)uracil serves as a substrate. The substrate specificity of enzymes that modify uracil and its derivatives is often highly precise, and it is plausible that the presence of a methyl group at the C6 position of the uracil ring in 6-Methyl-5-(methylamino)uracil prevents it from being recognized and processed by known uracil-modifying enzymes.

Nucleic Acid Interactions and Perturbations

Direct experimental evidence of the incorporation of 6-Methyl-5-(methylamino)uracil into DNA or RNA analogues and its subsequent effects is not available.

There are no published studies that describe the successful incorporation of 6-Methyl-5-(methylamino)uracil into either DNA or RNA strands. The substrate specificity of DNA and RNA polymerases is a critical factor in the synthesis of nucleic acids, and these enzymes typically exhibit high fidelity in selecting the correct nucleoside triphosphates for incorporation. It is possible that a nucleoside derivative of 6-Methyl-5-(methylamino)uracil is not a competent substrate for these polymerases.

In the absence of data on its incorporation into nucleic acids, the effects of 6-Methyl-5-(methylamino)uracil on the stability and conformation of DNA and RNA remain purely speculative. Generally, modifications to the bases within a nucleic acid strand can influence its structural properties, such as the local helical structure and the propensity to form non-canonical structures.

As there is no evidence of its presence in natural or synthetic nucleic acids, there is likewise no information regarding the interactions of nucleic acids containing 6-Methyl-5-(methylamino)uracil with nucleic acid-binding proteins or any specific interactions within the major or minor grooves of DNA.

Research on 6-Methyl-5-(methylamino)uracil Remains Limited

Initial investigations provided basic chemical identifiers for 6-Methyl-5-(methylamino)uracil, including its CAS number (55441-70-8), molecular formula (C6H10N4O2), and molecular weight (170.17 g/mol ). However, in-depth studies detailing its participation in biochemical pathways or its characteristics in supramolecular chemistry are scarce.

Information on related compounds such as 6-methyluracil (B20015) and other uracil derivatives highlights a broad range of biological activities and applications, from roles in pyrimidine (B1678525) metabolism to the formation of metal complexes. For instance, studies on 6-methyluracil have explored its polymorphic forms and its use in pharmaceutical compositions. Similarly, research into various amino- and alkyl-substituted uracils points to their potential in medicinal chemistry.

Despite the rich chemistry of the uracil scaffold, specific research into the biochemical and supramolecular properties of 6-Methyl-5-(methylamino)uracil is not apparent. Consequently, a detailed analysis of its role in pyrimidine biosynthesis, coenzyme metabolism, self-assembly, or the formation of nucleobase-metal ion complexes cannot be constructed at this time. Further experimental research is needed to elucidate the specific characteristics and potential applications of this compound.

Design and Synthesis of Analogues of 6 Methyl 5 Methylamino Uracil for Mechanistic Probes

Rational Design Principles for Functional Probes

The creation of effective mechanistic probes is guided by rational design principles that leverage an understanding of the molecule's interaction with its biological targets. This involves exploring how structural changes affect function and employing strategic chemical replacements to fine-tune properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 6-methyl-5-(methylamino)uracil and its analogues correlates with their biological activity. By making systematic modifications to various parts of the uracil (B121893) scaffold, researchers can identify key functional groups and structural features essential for activity. nih.gov Modifications at the N(1), N(3), C(5), and C(6) positions of the pyrimidine (B1678525) ring are common strategies to develop derivatives with improved pharmacological and pharmacokinetic profiles, including enhanced bioactivity and selectivity. nih.gov

For instance, studies on related uracil derivatives have shown that the nature of substituents at the C(5) and C(6) positions significantly influences their biological effects. jppres.com Research into 6-substituted uracil derivatives revealed that compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated a high level of proliferative activity in lung cells, indicating the importance of the substituent at these positions for specific cellular responses. jppres.com Similarly, the introduction of an N-substituted aminomethyl side chain at the C(6) position of 5-chlorouracil (B11105) has been shown to improve water solubility and enhance inhibitory activity against human thymidine (B127349) phosphorylase. nih.gov

The exploration of SAR is not limited to single substitutions. The synthesis of 5,6-disubstituted uracils has led to the discovery of potent inhibitors of thymidine phosphorylases, with bis-uracil conjugates being particularly effective. nih.gov These findings underscore the importance of a comprehensive SAR approach, where multiple sites on the uracil ring are modified to probe and understand the molecular interactions driving the compound's mechanism of action.

Table 1: SAR Findings in Related Uracil Derivatives

| Lead Compound/Scaffold | Position(s) Modified | Key Finding | Reference |

| CX-659S (Uracil Derivative) | N(1) and N(3) | Substitutions led to compounds with anti-inflammatory activity equipotent to Tacrolimus. | nih.gov |

| 5-Chlorouracil | C(6) | Introduction of an N-substituted aminomethyl side chain improved solubility and inhibitory activity against thymidine phosphorylase. | nih.gov |

| 6-Methyluracil (B20015) | C(6) and N-positions | 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil showed high proliferative activity in lung cells. | jppres.com |

| 5,6-Disubstituted Uracils | C(5) and C(6) | Bis-uracil conjugates were identified as potent inhibitors of human and E. coli thymidine phosphorylases. | nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry used to create new molecules with biological properties similar to the parent compound, but with potentially improved characteristics such as altered pharmacokinetics or reduced toxicity. cambridgemedchemconsulting.com This involves exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com For example, a methyl group might be replaced by a chlorine atom or an amino group, or a carbonyl group could be swapped with a thiocarbonyl. cambridgemedchemconsulting.com The replacement of hydrogen with deuterium (B1214612) can also be employed to modulate metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com

While direct examples for 6-methyl-5-(methylamino)uracil are not extensively documented in readily available literature, the principles are widely applied to uracil derivatives. For instance, in the broader context of drug design, replacing a metabolically susceptible methoxy (B1213986) group with more stable five or six-membered rings has been shown to restore metabolic stability. cambridgemedchemconsulting.com Applying this to 6-methyl-5-(methylamino)uracil, one could envision replacing the N-methyl group with an ethyl, cyclopropyl (B3062369), or even a trifluoroethyl group to probe the steric and electronic requirements of its binding site. The C(6)-methyl group could be replaced with a cyclopropyl group, as has been done in other 6-substituted uracils to enhance biological activity. jppres.com

Conformational constraints involve modifying a molecule to restrict its rotation around single bonds, locking it into a specific three-dimensional shape. This is a powerful tool for understanding the "active" conformation required for biological activity. For uracil analogues, this can be achieved by incorporating the substituents into a ring system. For example, creating a cyclized derivative by bridging the C(5)-amino group and the C(6)-methyl group could provide significant insight into the required spatial orientation of these substituents for target interaction.

Introduction of Reporter Groups and Labels

To visualize and quantify the distribution and interaction of 6-methyl-5-(methylamino)uracil analogues within biological systems, reporter groups and labels are incorporated into their structure.

Radiolabeling is a highly sensitive method for tracing the fate of a molecule in vitro and in vivo. A common strategy involves replacing a stable atom with one of its radioactive isotopes, such as replacing hydrogen with tritium (B154650) (³H) or carbon-12 with carbon-14 (B1195169) (¹⁴C). Another approach is to introduce a halogen atom, such as iodine-125 (B85253) (¹²⁵I), onto the molecule.

For uracil derivatives, radioiodination is a well-established technique. For example, the uracil derivative 5-iodo-6-[(2-iminoimidazolidinyl)methyl]uracil (IIMU) has been labeled with ¹²⁵I to create a probe for imaging thymidine phosphorylase (TP) expression. nih.gov The synthesis of such a probe demonstrates that the uracil ring can be functionalized with a radioisotope without abolishing its ability to interact with its biological target. nih.gov The cellular uptake of ¹²⁵I-IIMU was shown to be directly dependent on TP expression, confirming the specificity of the probe. nih.gov A similar strategy could be applied to 6-methyl-5-(methylamino)uracil, potentially by synthesizing a 5-iodo analogue, which could then be radiolabeled to serve as a tracer for its specific targets.

Fluorescent labeling allows for the real-time visualization of molecules in living cells using microscopy. nih.gov A fluorescent tag, or fluorophore, can be attached to a molecule of interest. A common method is to express a target protein as a fusion with a fluorescent protein like Green Fluorescent Protein (GFP). nih.gov For small molecules like 6-methyl-5-(methylamino)uracil, a synthetic fluorophore would be chemically conjugated to the uracil core. The design of such a probe requires a linker that is stable and does not interfere with the biological activity of the parent molecule. Emissive 5-substituted uridine (B1682114) analogues have been developed, indicating that the C(5) position of the uracil ring is a viable site for the attachment of reporter groups. ucsd.edu

Redox-active tags are another class of labels used for mechanistic studies. These are molecules that can be detected electrochemically. While specific examples of redox-tagging 6-methyl-5-(methylamino)uracil are scarce, the synthesis of redox-active, metal-containing nucleotides has been reported. ucsd.edu This demonstrates the feasibility of incorporating groups that can report on their local environment through changes in their electrochemical properties. Such a tag on a 6-methyl-5-(methylamino)uracil analogue could be used to probe binding events or enzymatic reactions.

Integration into Hybrid Molecules and Bioconjugates

To enhance targeting or introduce additional functionalities, 6-methyl-5-(methylamino)uracil analogues can be integrated into larger molecular constructs, such as hybrid molecules or bioconjugates. This involves covalently linking the uracil derivative to another molecule, like a peptide, another drug, or a targeting ligand.

The synthesis of bis-uracil isatin (B1672199) conjugates has been reported, where two uracil moieties are linked to an isatin scaffold. researchtrends.net These conjugates showed greater efficacy against the pathogen Trichomonas vaginalis than their single-uracil counterparts, suggesting a synergistic or additive effect. researchtrends.net Similarly, the creation of bis-uracil conjugates has proven to be an effective strategy for developing potent inhibitors of thymidine phosphorylase. nih.gov These examples highlight a design principle where linking multiple uracil units can enhance biological activity. This approach could be applied to 6-methyl-5-(methylamino)uracil, potentially creating dimeric structures to probe for multiple binding sites or to increase local concentration at a target.

Synthesis of Uracil-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability and bioavailability. The synthesis of peptidomimetics incorporating the 6-Methyl-5-(methylamino)uracil core can be achieved by leveraging the reactivity of its amino groups. The 5-methylamino group, in particular, can be acylated to form amide bonds, a fundamental linkage in peptides.

A general approach to synthesizing these peptidomimetics involves the reaction of 6-Methyl-5-(methylamino)uracil with activated carboxylic acids or amino acids. The use of standard peptide coupling reagents facilitates the formation of the amide bond. This strategy allows for the systematic introduction of various amino acid residues, leading to a library of uracil-containing peptidomimetics. These compounds can then be screened for their ability to interact with specific biological targets. The development of such peptidomimetics is driven by the aim to create molecules with tailored binding affinities and specificities. nih.gov

| Starting Material | Reagent | Coupling Agent | Product Type | Potential Application |

| 6-Methyl-5-(methylamino)uracil | N-protected amino acid | DCC/DMAP | Uracil-amino acid conjugate | Enzyme inhibition studies |

| 6-Methyl-5-(methylamino)uracil | Dipeptide | HATU | Uracil-dipeptide conjugate | Probing protein-protein interactions |

| 6-Methyl-5-(methylamino)uracil | Carboxylic acid with reporter group | EDC/NHS | Fluorescently labeled uracil | Bioimaging |

This table presents a conceptual framework for the synthesis of uracil-containing peptidomimetics based on established peptide coupling methodologies.

Covalent and Non-Covalent Conjugation for Biosensing Applications

The development of biosensors often relies on the immobilization of a recognition element onto a transducer surface. Analogues of 6-Methyl-5-(methylamino)uracil can be designed for both covalent and non-covalent attachment to biosensor platforms.